Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate hydrochloride Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2301851-02-3
VCID: VC11680333
InChI: InChI=1S/C11H16N2O2.ClH/c1-2-15-11(14)9-6-10-7-12-4-3-5-13(10)8-9;/h6,8,12H,2-5,7H2,1H3;1H
SMILES: CCOC(=O)C1=CN2CCCNCC2=C1.Cl
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72 g/mol

Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate hydrochloride

CAS No.: 2301851-02-3

Cat. No.: VC11680333

Molecular Formula: C11H17ClN2O2

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate hydrochloride - 2301851-02-3

Specification

CAS No. 2301851-02-3
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
IUPAC Name ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H16N2O2.ClH/c1-2-15-11(14)9-6-10-7-12-4-3-5-13(10)8-9;/h6,8,12H,2-5,7H2,1H3;1H
Standard InChI Key WLKROXVJFMXMGY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2CCCNCC2=C1.Cl
Canonical SMILES CCOC(=O)C1=CN2CCCNCC2=C1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolo[1,2-a] diazepine core, a seven-membered diazepine ring fused to a five-membered pyrrole ring. The ethyl carboxylate group at position 8 and the hydrochloride salt at the diazepine nitrogen enhance its solubility and stability. Key structural identifiers include:

PropertyValue
CAS No.2301851-02-3
Molecular FormulaC11H17ClN2O2\text{C}_{11}\text{H}_{17}\text{ClN}_2\text{O}_2
Molecular Weight244.72 g/mol
IUPAC NameEthyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a] diazepine-8-carboxylate hydrochloride
SMILESCCOC(=O)C1=CN2CCCNCC2=C1.Cl
InChIKeyWLKROXVJFMXMGY-UHFFFAOYSA-N

The hydrochloride salt formation occurs via protonation of the diazepine nitrogen, improving crystallinity for handling and storage.

Synthesis and Preparation

General Synthetic Strategies

Pyrrolo[1,2-a][1, diazepines are typically synthesized through condensation reactions between amines and carbonyl-containing precursors. For ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a] diazepine-8-carboxylate hydrochloride, a plausible route involves:

  • Core Formation: Condensation of 3-(pyrrol-1-yl)-1-propylamine with ethyl glyoxylate to construct the diazepine ring .

  • Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A reported analogous synthesis by Katritzky et al. (2003) utilized benzotriazole intermediates to facilitate nucleophilic substitutions, achieving yields of 51–81% for related pyrrolodiazepines .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring correct ring fusion during cyclization.

  • Byproduct Formation: Minimizing dimerization or over-alkylation.

  • Purification: Separating the hydrochloride salt from unreacted amines or acidic byproducts .

Pharmacological Profile

Mechanisms and Biological Targets

Though direct studies on this compound are lacking, structurally related pyrrolodiazepines demonstrate:

  • CNS Activity: Modulation of GABAA_A receptors, contributing to anxiolytic and sedative effects .

  • Anti-inflammatory Action: Inhibition of cyclooxygenase-2 (COX-2) and prostaglandin synthesis.

  • Antitumor Potential: DNA intercalation and topoisomerase inhibition observed in marine sponge-derived analogs .

Comparative Efficacy

AstaTech, Inc. highlights the compound’s research utility in neuropharmacology, though in vivo efficacy data remain proprietary. Preclinical studies on analogs suggest low micromolar IC50_{50} values in CNS target assays, but toxicity profiles require further validation .

Future Research Directions

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Specificity: Selectivity for GABAA_A subtypes vs. off-target receptors.

  • Synthetic Scalability: Development of one-pot methodologies to reduce step count .

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